Cas no 219863-71-5 (5-(Thiophen-2-yl)-1H-pyrazole)

5-(Thiophen-2-yl)-1H-pyrazole structure
5-(Thiophen-2-yl)-1H-pyrazole structure
商品名:5-(Thiophen-2-yl)-1H-pyrazole
CAS番号:219863-71-5
MF:C7H6N2S
メガワット:150.20094
CID:95161
PubChem ID:329764738

5-(Thiophen-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(Thiophen-2-yl)-1H-pyrazole
    • 5-(2-Thienyl)-1H-pyrazole
    • 5-(2-Thienyl)pyrazole
    • 3-(thien-2-yl)-1h-pyrazole
    • AKOS000271389
    • J-516413
    • F3250-0656
    • BB 0219075
    • 19933-24-5
    • SCHEMBL188680
    • MLS000756967
    • 3-(thiophen-2-yl)-1H-pyrazole
    • FT-0637928
    • Z111781382
    • SMR000528998
    • 3-thiophen-2-yl-1h-pyrazole
    • CHEMBL1595963
    • DTXSID90321190
    • MFCD00059740
    • CS-0073654
    • 1H-Pyrazole, 3-(2-thienyl)-
    • 3-thien-2-yl-1H-pyrazole
    • 3-(2-Thienyl)Pyrazole
    • thienylpyrazole
    • 3-(2-thienyl)pyrazole, AldrichCPR
    • 219863-71-5
    • HMS1431G03
    • EN300-64808
    • 5-thiophen-2-yl-1H-pyrazole
    • TVNDPZYOQCCHTJ-UHFFFAOYSA-N
    • HMS2884G10
    • AKOS000345442
    • S-Cartininehydrochloride
    • FT-0743321
    • 3-(2-thienyl)-1H-pyrazole
    • AI-942/25034361
    • MFCD00178757
    • 9T-0024
    • NSC-371768
    • Maybridge3_000135
    • IDI1_011522
    • FS-1113
    • 3-(2-Thienyl)-pyrazole
    • NSC371768
    • MDL: MFCD00059740
    • インチ: InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
    • InChIKey: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1NN=CC=1

計算された属性

  • せいみつぶんしりょう: 150.02516937g/mol
  • どういたいしつりょう: 150.02516937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ゆうかいてん: 97-102 °C

5-(Thiophen-2-yl)-1H-pyrazole セキュリティ情報

5-(Thiophen-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00BJ11-5g
5-(Thiophen-2-Yl)-1H-Pyrazole
219863-71-5 99%
5g
$1042.00 2025-02-13
Aaron
AR00BJ11-100mg
5-(Thiophen-2-Yl)-1H-Pyrazole
219863-71-5 99%
100mg
$70.00 2025-02-13
A2B Chem LLC
AF36777-5g
5-(thiophen-2-yl)-1H-pyrazole
219863-71-5 >95%
5g
$995.00 2024-04-20
1PlusChem
1P00BISP-250mg
5-(thiophen-2-yl)-1H-pyrazole
219863-71-5 99%
250mg
$130.00 2023-12-18
A2B Chem LLC
AF36777-1g
5-(thiophen-2-yl)-1H-pyrazole
219863-71-5 99%;RG
1g
$211.00 2024-04-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T168676-1g
5-(Thiophen-2-yl)-1H-pyrazole
219863-71-5 97%
1g
¥2883.90 2023-08-31
1PlusChem
1P00BISP-5g
5-(thiophen-2-yl)-1H-pyrazole
219863-71-5 99%
5g
$907.00 2023-12-18
A2B Chem LLC
AF36777-100mg
5-(thiophen-2-yl)-1H-pyrazole
219863-71-5 99%;RG
100mg
$91.00 2024-04-20
Aaron
AR00BJ11-250mg
5-(Thiophen-2-Yl)-1H-Pyrazole
219863-71-5 99%
250mg
$112.00 2025-02-13
Aaron
AR00BJ11-1g
5-(Thiophen-2-Yl)-1H-Pyrazole
219863-71-5 99%
1g
$217.00 2025-02-13

5-(Thiophen-2-yl)-1H-pyrazole 関連文献

5-(Thiophen-2-yl)-1H-pyrazoleに関する追加情報

Introduction to 5-(Thiophen-2-yl)-1H-pyrazole (CAS No. 219863-71-5)

5-(Thiophen-2-yl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 219863-71-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a thiophene ring into the pyrazole core enhances its chemical diversity and functionalization possibilities, making it a valuable scaffold for drug discovery and development.

The structural composition of 5-(Thiophen-2-yl)-1H-pyrazole consists of a pyrazole ring linked to a thiophene moiety at the 5-position. This arrangement introduces unique electronic and steric properties that can influence its interactions with biological targets. The thiophene ring, characterized by its aromaticity and sulfur-containing heteroatom, contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in drug design. Additionally, the presence of sulfur enhances the compound's solubility in both polar and nonpolar solvents, facilitating its use in various pharmaceutical formulations.

In recent years, 5-(Thiophen-2-yl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research is its role as an intermediate in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in developing novel inhibitors targeting enzymes involved in cancer progression. The pyrazole-thiophene core has been shown to exhibit inhibitory activity against kinases and other enzymes that play a crucial role in tumor growth and metastasis. These findings have prompted further investigation into its derivatives as potential candidates for anticancer therapy.

Moreover, 5-(Thiophen-2-yl)-1H-pyrazole has shown promise in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial cell membranes and disrupt essential metabolic pathways. Research has highlighted its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, making it a promising candidate for addressing antibiotic-resistant infections. The ability of 5-(Thiophen-2-yl)-1H-pyrazole to disrupt microbial cell walls without causing significant toxicity to host cells has positioned it as a lead compound for further optimization.

Recent advancements in computational chemistry have also contributed to the understanding of 5-(Thiophen-2-yl)-1H-pyrazole's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. Additionally, virtual screening techniques have identified novel analogs of 5-(Thiophen-2-yl)-1H-pyrazole that exhibit enhanced biological activity while maintaining favorable pharmacological properties.

The synthesis of 5-(Thiophen-2-yl)-1H-pyrazole involves multi-step organic reactions that highlight the versatility of heterocyclic chemistry. Common synthetic routes include cross-coupling reactions between halogenated thiophenes and pyrazole derivatives, followed by functional group transformations to achieve the desired structure. These synthetic strategies have been optimized for high yield and purity, ensuring that researchers can obtain sufficient quantities of the compound for further studies.

In conclusion, 5-(Thiophen-2-yl)-1H-pyrazole (CAS No. 219863-71-5) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of a pyrazole and thiophene moiety provides a rich platform for drug discovery, offering opportunities to develop novel therapeutic agents against various diseases. As research continues to uncover new biological activities and synthetic methodologies, 5-(Thiophen-2-yl)-1H-pyrazole is poised to remain a key player in medicinal chemistry innovation.

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